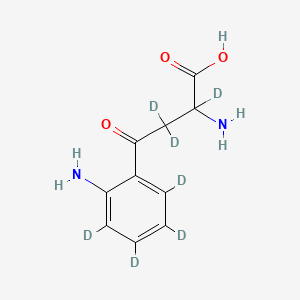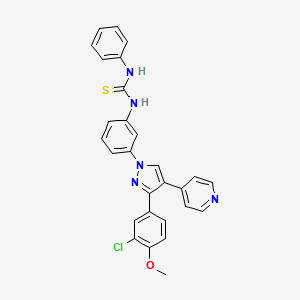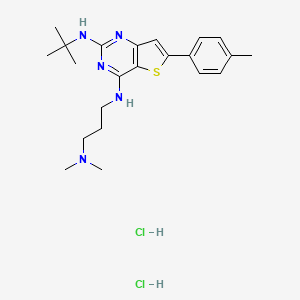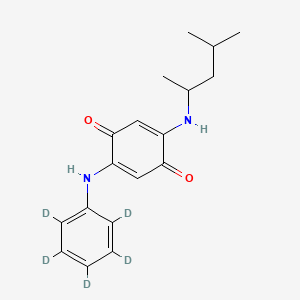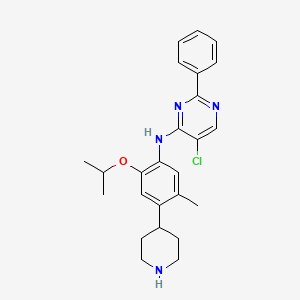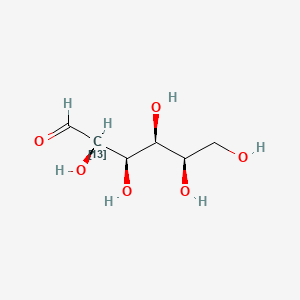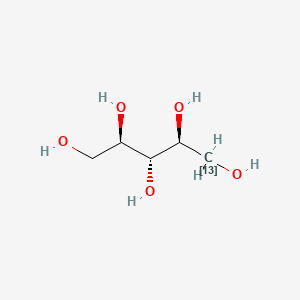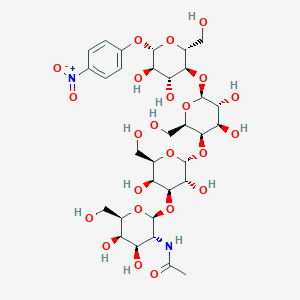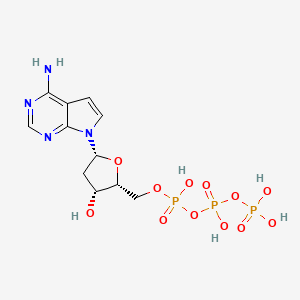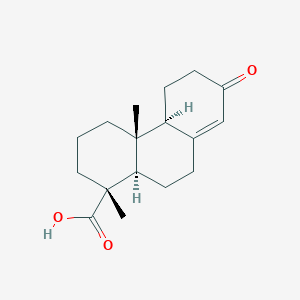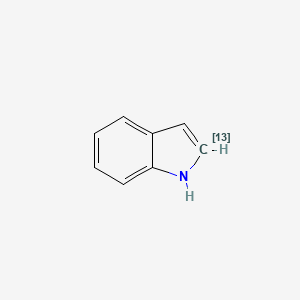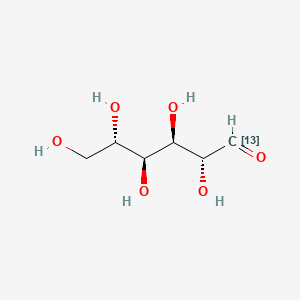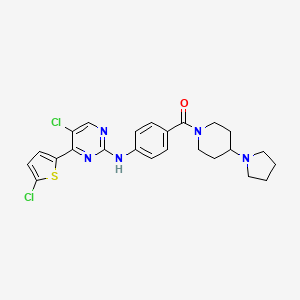
PfGSK3/PfPK6-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PfGSK3/PfPK6-IN-2 is a potent dual inhibitor of Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites of Plasmodium falciparum, making it a promising candidate for antimalarial research .
Méthodes De Préparation
The synthesis of PfGSK3/PfPK6-IN-2 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with substituted benzaldehydes under acidic conditions to form the pyrimidine core.
Substitution reactions: The pyrimidine core undergoes further substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
Analyse Des Réactions Chimiques
PfGSK3/PfPK6-IN-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under basic or acidic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
PfGSK3/PfPK6-IN-2 has several scientific research applications:
Chemistry: The compound is used as a tool to study the inhibition of glycogen synthase kinase 3 and protein kinase 6 in Plasmodium falciparum.
Biology: It is used to investigate the biological pathways and processes regulated by PfGSK3 and PfPK6 in the malaria parasite.
Medicine: The compound is being explored as a potential antimalarial drug due to its activity against blood stage parasites.
Industry: This compound can be used in the development of new antimalarial therapies and in the screening of other potential inhibitors
Mécanisme D'action
PfGSK3/PfPK6-IN-2 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases are essential for the survival and proliferation of Plasmodium falciparum. By inhibiting these kinases, the compound disrupts critical signaling pathways and processes in the parasite, leading to its death. The molecular targets and pathways involved include the regulation of glycogen metabolism and cell cycle control .
Comparaison Avec Des Composés Similaires
PfGSK3/PfPK6-IN-2 is unique due to its dual inhibitory activity against both PfGSK3 and PfPK6. Similar compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6, but with different potency and selectivity profiles.
23d: A potent dual inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
23e: Another dual inhibitor with IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6
These compounds share similar structural features but differ in their potency, selectivity, and biological activity.
Propriétés
Formule moléculaire |
C24H25Cl2N5OS |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H25Cl2N5OS/c25-19-15-27-24(29-22(19)20-7-8-21(26)33-20)28-17-5-3-16(4-6-17)23(32)31-13-9-18(10-14-31)30-11-1-2-12-30/h3-8,15,18H,1-2,9-14H2,(H,27,28,29) |
Clé InChI |
SZKUPGRFEZHAPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(S5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


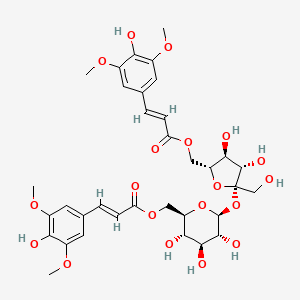
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
